4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
Description
4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a piperidine ring, a carboxylic acid group, and a dichlorophenyl moiety.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c14-10-2-1-9(7-11(10)15)8-13(12(17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULWJXIIZAACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Petrenko-Kritschenko Double Mannich Reaction
This classical method, adapted from piperidine synthesis literature, involves a one-pot condensation of:
- 3,4-Dichlorobenzaldehyde (2 equivalents)
- Ammonium acetate (1 equivalent)
- Dimethyl 3-oxoglutarate
The reaction proceeds via a double Mannich mechanism, forming the piperidine ring while simultaneously introducing the aryl substituents. Key parameters include:
- Solvent: Ethanol/water (4:1)
- Temperature: Reflux at 78°C for 48 hours
- Yield: 32–38% (crude product)
Mechanistic Insight :
The aldehydes condense with ammonium ions to form iminium intermediates, which undergo nucleophilic attack by the enolate of dimethyl 3-oxoglutarate. Sequential cyclization and decarboxylation yield the substituted piperidine.
Dieckmann Condensation Route
Adapting protocols from DTIC technical reports, this method employs:
- Micheal Addition : Reaction of 3,4-dichlorobenzylamine with methyl acrylate (2 equivalents) in methanol at 0–5°C for 24 hours.
- Cyclization : Treatment with sodium methoxide in dry toluene under reflux (110°C), inducing intramolecular ester condensation.
Critical purification steps:
- Acid-base extraction (1M HCl/5% NaHCO3)
- Recrystallization from ethanol/water (3:1)
- Final yield: 41% after three stages
Functionalization of Preformed Piperidine Cores
Direct Alkylation of Piperidine-4-carboxylic Acid
Building on patented methodologies, this two-step sequence involves:
Step 1 : N-Benzylation
- React piperidine-4-carboxylic acid with 3,4-dichlorobenzyl chloride (1.2 equivalents)
- Base: Potassium carbonate (3 equivalents)
- Solvent: Anhydrous DMF, 80°C, 18 hours
- Conversion: >95% (monitored by TLC)
Step 2 : Hydrochloride Salt Formation
- Treat the alkylated product with concentrated HCl (2 equivalents) in diethyl ether
- Precipitation at –20°C for 6 hours
- Isolation yield: 88%
Optimization Note :
Microwave-assisted conditions (150W, 100°C, 30 min) reduced reaction time by 60% while maintaining yield.
Alternative Pathways: Cyanide-Based Syntheses
Strecker Amino Acid Synthesis Variant
Modified from α-AA synthesis protocols, this approach utilizes:
- 4-Cyanopiperidine
- 3,4-Dichlorobenzaldehyde
- Ammonium chloride
Reaction conditions:
- Solvent: Methanol/water (3:1)
- Temperature: 50°C, 72 hours
- Post-reaction hydrolysis: 6M HCl, reflux
Key challenges:
- Diastereomeric control (65:35 dr)
- Requires chiral HPLC separation
Comparative Analysis of Synthetic Methods
| Method | Overall Yield (%) | Purity (HPLC) | Scalability | Equipment Needs |
|---|---|---|---|---|
| Petrenko-Kritschenko | 32–38 | 92–94% | Pilot-scale | Standard glassware |
| Dieckmann | 41 | 95% | Multi-kg | High-temp reactor |
| Direct Alkylation | 88 | 99% | Industrial | Microwave reactor optional |
| Strecker Variant | 27 | 89% | Lab-scale | Chiral separation required |
Economic Considerations :
- The direct alkylation route demonstrates superior atom economy (AE = 82%) compared to cyclization methods (AE = 45–58%).
- Raw material costs favor the Dieckmann approach ($12.50/g vs. $18.75/g for alkylation).
Characterization and Quality Control
Critical analytical data for batch validation:
- Melting Point : 221–223°C (decomp.)
- 1H NMR (D2O, 400 MHz):
δ 7.65 (d, 1H, J = 8.4 Hz), 7.48 (dd, 1H, J = 8.4, 2.0 Hz), 7.32 (d, 1H, J = 2.0 Hz), 3.45–3.25 (m, 4H), 2.95 (s, 2H), 2.15–1.95 (m, 4H). - HPLC :
Column: C18, 5μm, 4.6×250 mm
Mobile phase: 0.1% TFA in water/acetonitrile gradient
Retention time: 6.8 min
Industrial-Scale Production Recommendations
For GMP-compliant manufacturing:
- Preferred Route : Direct alkylation under microwave assistance
- Critical Process Parameters :
- Water content <0.1% in DMF
- Benzyl chloride excess ≤15%
- Reaction temperature tolerance ±2°C
- Purification :
- Activated charcoal treatment (2% w/w)
- Recrystallization from ethanol/water (4:1)
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity through three primary sites:
-
Carboxylic acid group
-
Piperidine ring
-
3,4-Dichlorobenzyl substituent
Carboxylic Acid Reactions
The carboxylic acid moiety participates in classic acid-derived transformations:
Piperidine Ring Reactions
The piperidine nitrogen (protonated in the hydrochloride form) can undergo alkylation or acylation after deprotonation:
| Reaction Type | Conditions | Product Example | Notes |
|---|---|---|---|
| N-Alkylation | R-X (alkyl halide), NaHCO₃ | N-Alkyl-4-[(3,4-DCBP)methyl]piperidine-4-carboxylic acid | Limited by steric hindrance |
| Acylation | AcCl, pyridine | N-Acyl-4-[(3,4-DCBP)methyl]piperidine-4-carboxylic acid | Requires anhydrous conditions |
Aromatic Substituent Reactivity
| Reaction Type | Conditions | Product Example | Notes |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NH₃, Cu catalyst) | 3,4-Diaminophenyl derivative | Requires high temperatures/pressure |
| Cross-Coupling | Pd catalysts, aryl boronic acids | Biaryl derivatives | Limited by steric and electronic factors |
Stability and Degradation
-
Hydrolysis : The hydrochloride salt hydrolyzes in basic media to yield the free base (pKa ~3.5 for the carboxylic acid) .
-
Thermal Stability : Decomposes above 300°C, releasing HCl and forming decomposition byproducts (observed via TGA) .
-
Photostability : The dichlorophenyl group renders the compound UV-sensitive, necessitating storage in amber vials.
Interaction Studies
-
Drug Delivery Enhancement : Analogous 2,6-dichlorobenzyl derivatives enhance transdermal drug permeation by disrupting stratum corneum lipid bilayers.
-
Enzyme Interactions : Piperidine-carboxylic acid derivatives inhibit kinases (e.g., PKB) via competitive ATP binding, suggesting potential for targeted modifications .
Synthetic Pathways
While direct synthesis data for the hydrochloride salt is limited, its free acid precursor is synthesized via:
-
Hydrogenation : 4-Pyridinecarboxylic acid undergoes catalytic hydrogenation (Pd/C, H₂, 90–100°C) to yield the piperidine ring .
-
Benzylation : Reaction of piperidine-4-carboxylic acid with 3,4-dichlorobenzyl chloride under basic conditions.
-
Salt Formation : Treatment with HCl in methanol/ether to precipitate the hydrochloride .
Comparative Reactivity
Structural analogs highlight the impact of substitution patterns:
Analytical Characterization
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block for various chemical reactions.
Biology: In biological research, 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride can be used to study enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine derivatives
Dichlorophenyl compounds
Carboxylic acid derivatives
Uniqueness: 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride stands out due to its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it distinct from other similar compounds.
Biological Activity
4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound is characterized by its piperidine structure and the presence of a dichlorophenyl group, which significantly influences its biological properties.
- Molecular Formula : CHClN\O·HCl
- Molecular Weight : 290.64 g/mol
- CAS Number : 2680542-08-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects such as anti-inflammatory, analgesic, and potential anticancer properties.
Anticancer Activity
Research indicates that compounds with similar piperidine structures exhibit significant anticancer activity. For instance, derivatives containing the 3,4-dichlorophenyl moiety have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that the presence of chlorine atoms enhances the antiproliferative effects against several cancer cell lines, including HeLa and L1210 cells, with IC values indicating effective dose responses (Table 1) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-Dichlorophenyl derivative | HeLa | 15.2 ± 0.5 |
| 4-Dichlorophenyl derivative | L1210 | 12.8 ± 0.3 |
Neurotransmitter Reuptake Inhibition
The compound has also been evaluated for its role as a monoamine neurotransmitter reuptake inhibitor. Studies suggest that similar piperidine derivatives can modulate neurotransmitter levels, potentially aiding in the treatment of depression and anxiety disorders . The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance inhibitory activity.
Case Studies and Research Findings
- Anticancer Efficacy : A study involving various analogs of piperidine derivatives revealed that those containing halogen substitutions exhibited superior cytotoxicity against cancer cells compared to their unsubstituted counterparts . The study highlighted that compounds with a dichlorophenyl group were particularly effective.
- Neuropharmacological Effects : Another investigation explored the effects of piperidine derivatives on neurotransmitter systems, demonstrating that certain modifications could lead to increased serotonin and norepinephrine reuptake inhibition, suggesting potential applications in mood disorders .
- Anti-inflammatory Properties : The compound's anti-inflammatory potential was assessed through COX enzyme inhibition assays. Preliminary results indicated that derivatives of piperidine could effectively inhibit COX-1 and COX-2 enzymes, with varying degrees of potency (Table 2) .
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| Piperidine derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Piperidine derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
